

Application Notes & Protocols: Ketone Group

Reactivity of 2',5'- Bis(trifluoromethyl)acetophenone

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Compound of Interest

Compound Name: 2',5'-
Bis(trifluoromethyl)acetophenone

Cat. No.: B1586974

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Introduction: The Unique Profile of a Fluorinated Ketone

2',5'-Bis(trifluoromethyl)acetophenone is a specialized aromatic ketone distinguished by the presence of two trifluoromethyl ($-\text{CF}_3$) groups on the phenyl ring.[1][2] This substitution pattern is not merely an architectural curiosity; it fundamentally dictates the molecule's chemical behavior and utility. The trifluoromethyl group is a powerful electron-withdrawing moiety and is known to significantly alter the electronic properties of aromatic rings.[3] In this molecule, the cumulative inductive effect of two $-\text{CF}_3$ groups renders the carbonyl carbon exceptionally electrophilic. This heightened reactivity makes the ketone group a prime target for a wide array of nucleophilic attacks and other transformations, positioning **2',5'-bis(trifluoromethyl)acetophenone** as a valuable and versatile building block in modern organic synthesis.

Furthermore, the incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[3][4][5] Consequently, derivatives of this ketone are frequently explored in the development of novel pharmaceuticals and advanced agrochemicals.[6] This guide provides a detailed exploration of the principal reactions involving the ketone group of **2',5'-**

bis(trifluoromethyl)acetophenone, complete with field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties

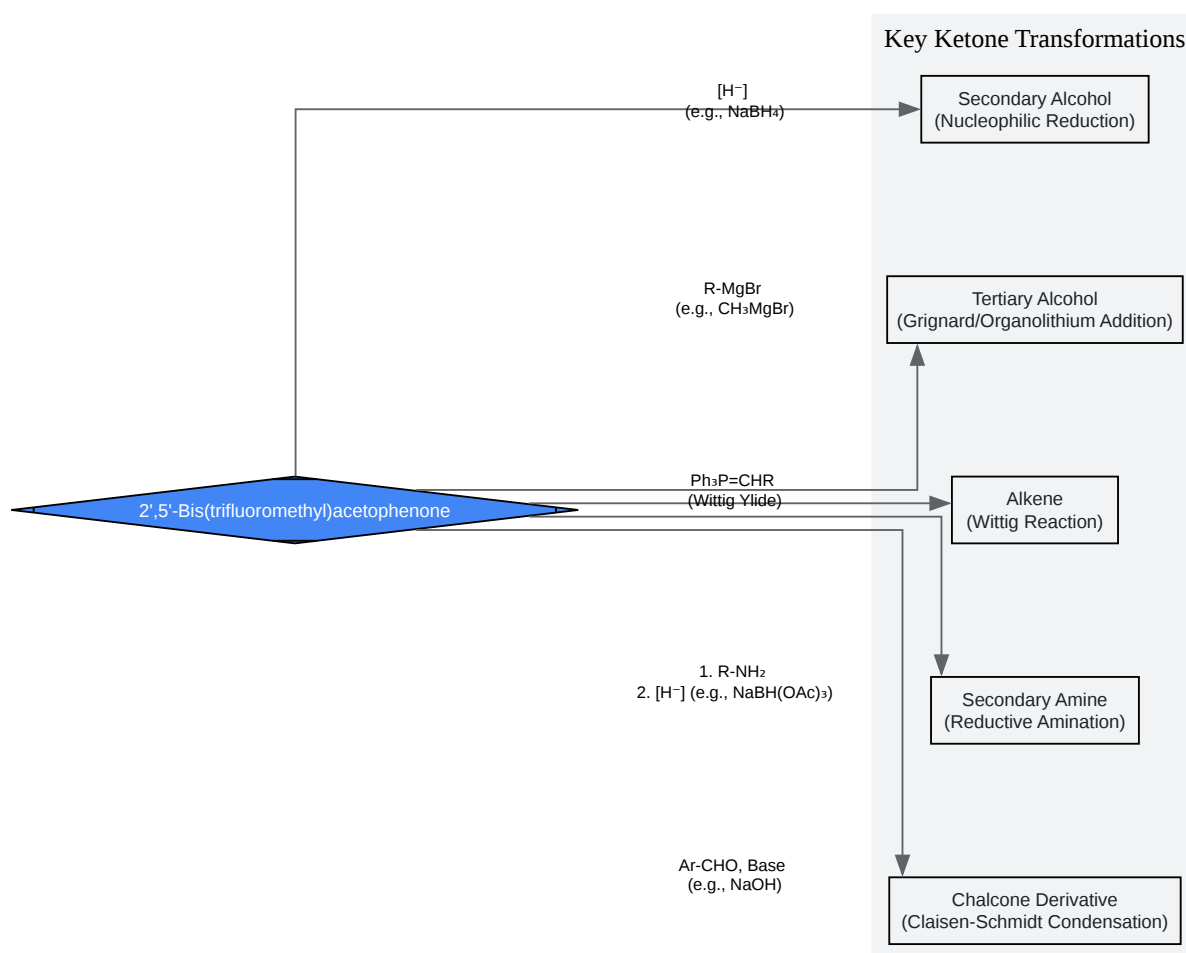
A clear understanding of the starting material's properties is essential for effective experimental design.

Property	Value	Source
CAS Number	545410-47-7	[1]
Molecular Formula	C ₁₀ H ₆ F ₆ O	[1][2]
Molecular Weight	256.14 g/mol	[2]
Appearance	Liquid	[2]
Purity	Typically ≥98%	[2]

Core Reactions & Mechanistic Rationale

The enhanced electrophilicity of the carbonyl carbon in **2',5'-**

bis(trifluoromethyl)acetophenone drives its reactivity. The following sections detail the most pertinent transformations for this substrate.



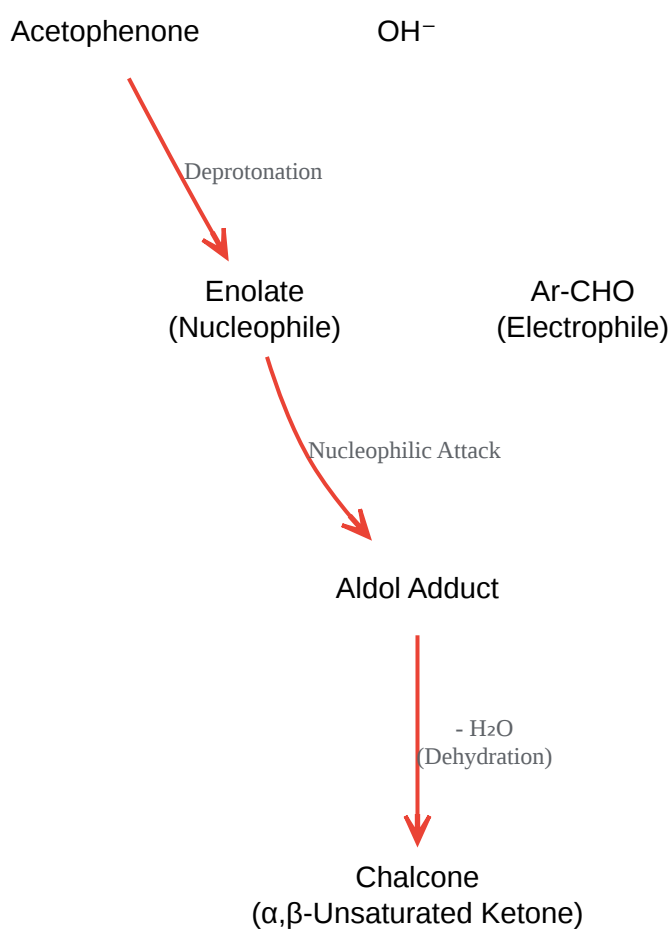
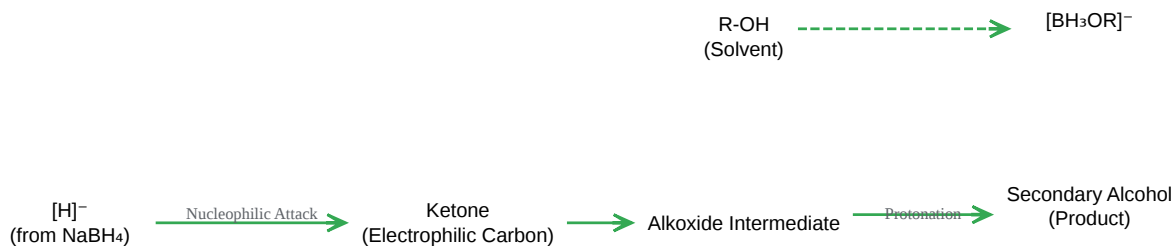
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Caption: Key synthetic routes from 2',5'-bis(trifluoromethyl)acetophenone.

Nucleophilic Reduction to Chiral Alcohols

The reduction of the ketone to its corresponding secondary alcohol, 1-(2,5-bis(trifluoromethyl)phenyl)ethan-1-ol, is a fundamental and highly efficient transformation. The resulting chiral alcohol is a crucial intermediate, particularly for synthesizing active pharmaceutical ingredients (APIs). For instance, the structurally related (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol is a key intermediate for the NK-1 receptor antagonist Aprepitant.^[7]

Mechanistic Insight: The reaction proceeds via the nucleophilic addition of a hydride ion (H^-) from a reducing agent, such as sodium borohydride (NaBH_4), to the electrophilic carbonyl carbon. The subsequent protonation of the resulting alkoxide intermediate by the solvent (typically an alcohol) yields the final product. NaBH_4 is an ideal reagent for this purpose due to its excellent selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.



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